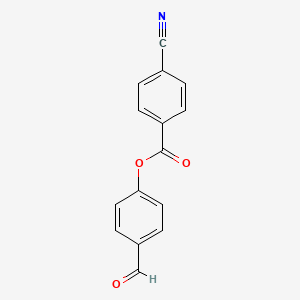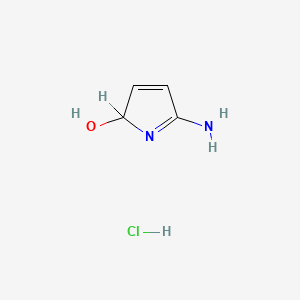
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts and solvents that facilitate the formation of the desired ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxyl and imino groups can participate in substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl and imino groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-iminoazacyclopent-3-ene: The base form without the hydrochloride group.
Hydrazones: Compounds with similar imino group structures.
Quinazolines: Another class of compounds with related biological activities.
Uniqueness
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride is unique due to its specific ring structure and the presence of both hydroxyl and imino groups. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
71765-75-8 |
|---|---|
Molekularformel |
C4H7ClN2O |
Molekulargewicht |
134.56 g/mol |
IUPAC-Name |
5-amino-2H-pyrrol-2-ol;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c5-3-1-2-4(7)6-3;/h1-2,4,7H,(H2,5,6);1H |
InChI-Schlüssel |
PCIDLTBGKHUGJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC1O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



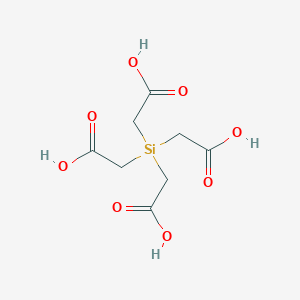
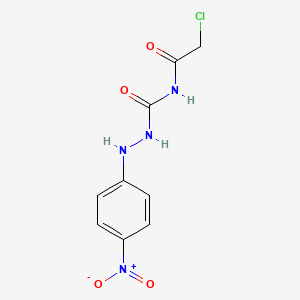
![Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14474146.png)
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
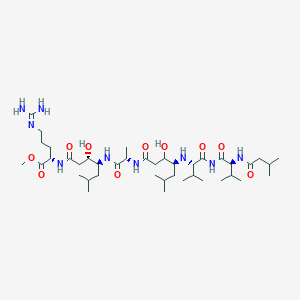
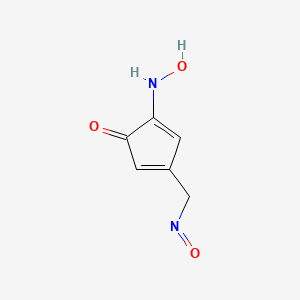
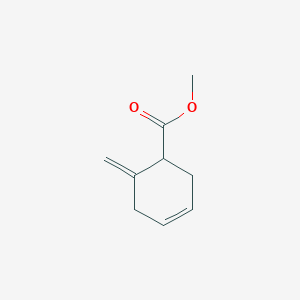

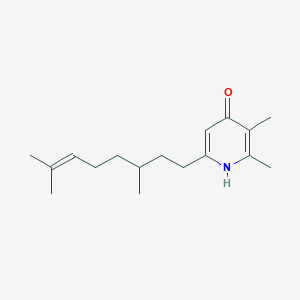
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
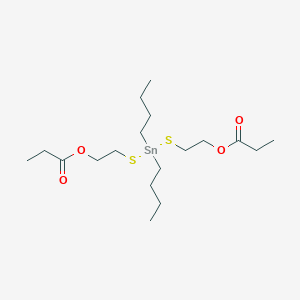
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
